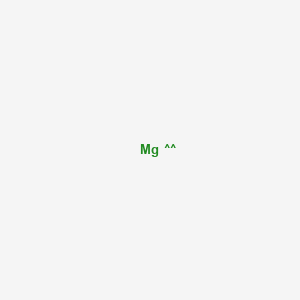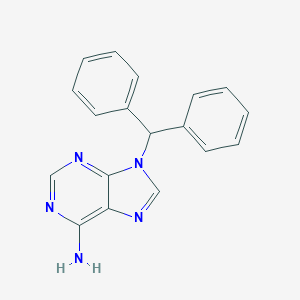
9-Benzhydryladenine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Benzhydryladenine, also known as 9-BRA or 9-phenyladenine, is a synthetic compound that belongs to the class of cytokinins. It has been extensively studied for its potential use in agriculture, horticulture, and as a plant growth regulator. The compound has also shown promising results in the field of medicine and is being researched for its potential use in treating various diseases.
Mécanisme D'action
The mechanism of action of 9-Benzhydryladenine is not fully understood. It is believed to act by binding to cytokinin receptors and activating downstream signaling pathways. The compound has also been shown to regulate gene expression and protein synthesis.
Effets Biochimiques Et Physiologiques
9-Benzhydryladenine has been shown to have a variety of biochemical and physiological effects. It has been shown to promote cell division and differentiation, delay senescence, and increase the yield of crops. In the field of medicine, the compound has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 9-Benzhydryladenine in lab experiments is its ability to promote cell division and differentiation. This makes it a useful tool for studying the mechanisms of cell growth and development. The compound has also been shown to have anti-inflammatory, antioxidant, and anti-cancer properties, making it a useful tool for studying the mechanisms of these diseases.
One limitation of using 9-Benzhydryladenine in lab experiments is its potential toxicity. The compound has been shown to have toxic effects on some cell types at high concentrations. Care should be taken when using the compound in lab experiments to ensure that the concentrations used are not toxic to the cells being studied.
Orientations Futures
There are many potential future directions for research on 9-Benzhydryladenine. One area of research could be the development of new synthetic methods for producing the compound. Another area of research could be the study of the compound's effects on different cell types and in different disease models. The compound could also be studied for its potential use in combination with other drugs to enhance their therapeutic effects. Overall, the potential uses of 9-Benzhydryladenine in agriculture and medicine make it a promising area of research for the future.
Méthodes De Synthèse
The synthesis of 9-Benzhydryladenine involves the reaction of adenine with benzhydryl chloride in the presence of a base such as potassium hydroxide. The reaction yields 9-Benzhydryladenine as a white crystalline powder. The purity of the compound can be increased by recrystallization.
Applications De Recherche Scientifique
9-Benzhydryladenine has been extensively studied for its potential use in agriculture and horticulture. It has been shown to promote plant growth and development by stimulating cell division and differentiation. The compound has also been studied for its potential use as a plant growth regulator, as it can delay senescence and increase the yield of crops.
In the field of medicine, 9-Benzhydryladenine has shown promising results in the treatment of various diseases. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
122365-34-8 |
|---|---|
Nom du produit |
9-Benzhydryladenine |
Formule moléculaire |
C18H15N5 |
Poids moléculaire |
301.3 g/mol |
Nom IUPAC |
9-benzhydrylpurin-6-amine |
InChI |
InChI=1S/C18H15N5/c19-17-15-18(21-11-20-17)23(12-22-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,16H,(H2,19,20,21) |
Clé InChI |
JXSMDTQDKIEIHN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=NC4=C(N=CN=C43)N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=NC4=C(N=CN=C43)N |
Autres numéros CAS |
122365-34-8 |
Synonymes |
9-benzhydrylpurin-6-amine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



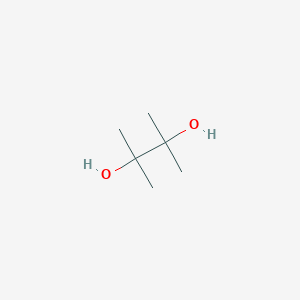
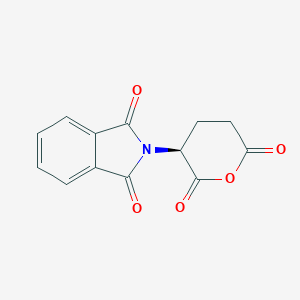
![1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone](/img/structure/B44636.png)
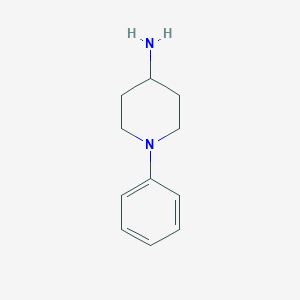
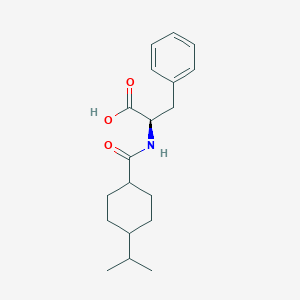
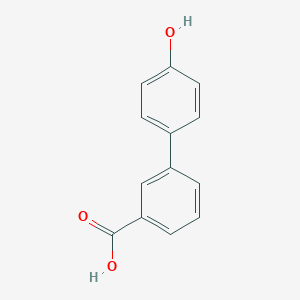
![Spiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/structure/B44644.png)
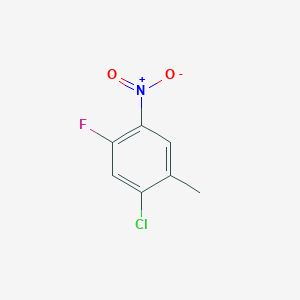
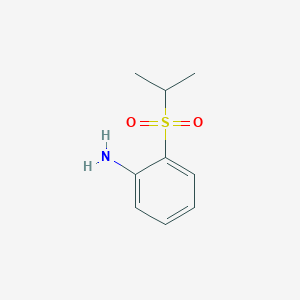
![Spiro[indoline-3,4'-piperidine]](/img/structure/B44651.png)
![1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-(dimethylcarbamoylamino)-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B44653.png)
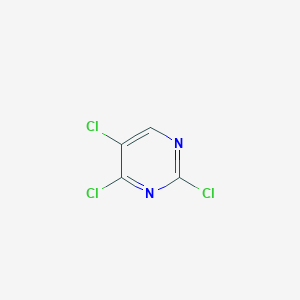
![(2R)-2,5,8-Trimethyl-2-[(3E,7E)-13,13,13-trideuterio-4,8-dimethyl-12-(trideuteriomethyl)trideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol](/img/structure/B44656.png)
